4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[(2,3-dimethylcyclopent-2-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C11H16N2O/c1-7-3-4-9(8(7)2)5-10-6-12-11(14)13-10/h6,9H,3-5H2,1-2H3,(H2,12,13,14) |
InChI Key |
CTNNXIMJMTZSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)CC2=CNC(=O)N2)C |
Origin of Product |
United States |
Biological Activity
4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a compound of growing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound has the following chemical properties:
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.25 g/mol
- Structure : The structure features an imidazole ring, which is known for its role in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
-
Antitumor Activity :
- Studies have shown that 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one selectively induces apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects on human leukemia cells (HL-60) with a CC50 value indicating effective concentration levels for inducing cell death .
-
Antimicrobial Properties :
- The compound has shown promising results against several bacterial strains, suggesting its potential as an antibiotic agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, but further studies are needed to elucidate these pathways.
-
Anti-inflammatory Effects :
- Preliminary data suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
The biological activity of 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one can be attributed to several mechanisms:
- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cellular proliferation .
- Apoptosis Induction : The activation of caspases and the release of cytochrome c from mitochondria have been observed upon treatment with this compound, confirming its role in apoptosis .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in HL-60 cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Antitumor Efficacy
In a controlled study involving human leukemia cells (HL-60), treatment with 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one resulted in significant cell death compared to untreated controls. The study quantified the cytotoxicity using MTT assays and flow cytometry to assess apoptosis markers.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogues include:
Key Observations :
- Cyclopentene vs.
- Alkyl Substituents : Ethyl substitution (CAS 623573-17-1) may enhance hydrophobic interactions compared to dimethyl groups, affecting binding to biological targets .
- Aromatic vs. Aliphatic Substituents: Enoximone’s aryl ketone group (CAS 77671-31-9) confers distinct electronic properties, enabling selective inhibition of phosphodiesterase III (PDE III) .
Key Insights :
- Enoximone’s clinical success highlights the importance of aryl substituents in targeting PDE III, whereas thiazole-tethered analogues demonstrate the versatility of imidazolones in addressing ion channelopathies .
Physicochemical Properties
| Property | 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one | Enoximone | 4,5-Dimethyl-1H-imidazol-2(3H)-one |
|---|---|---|---|
| Molecular Weight | ~248 g/mol (estimated) | 248.30 g/mol | 114.14 g/mol |
| Melting Point | Not reported | 255–258°C | Not reported |
| Lipophilicity (LogP) | Higher (cyclopentene enhances hydrophobicity) | Moderate | Lower (polar imidazolone core) |
Notes:
Preparation Methods
Cyclopentene Functionalization
The 2,3-dimethylcyclopent-2-en-1-yl fragment is typically prepared by selective methylation of cyclopentene derivatives or via cyclization reactions that introduce methyl substituents at the 2 and 3 positions. Methods include:
- Alkylation of cyclopentenone derivatives : Starting from cyclopent-2-enone, methyl groups can be introduced via enolate chemistry or organometallic additions.
- Diels–Alder or Claisen rearrangement strategies : These can be used to build substituted cyclopentene rings with stereochemical control, as seen in related cyclopentene syntheses.
Synthesis of the 1H-imidazol-2(3H)-one Core
The imidazolone ring can be synthesized or obtained commercially. Preparation methods include:
- Cyclization of amino acid derivatives : Imidazolones are often prepared by cyclization of amino acid or urea derivatives under dehydrating conditions.
- Reaction of isothiocyanates with amines : This method, described in patent literature, involves reacting protected isothiocyanates with amines to form thiourea intermediates, which can be cyclized to imidazolones.
Coupling Methods to Form the Target Compound
Reductive Amination
A widely used method for coupling the cyclopentene moiety to the imidazolone involves reductive amination:
- The cyclopentenyl aldehyde or ketone is reacted with the imidazolone amine under mild reductive conditions.
- Catalysts such as sodium cyanoborohydride or enzymatic systems (e.g., EneIRED with glucose dehydrogenase) can be employed to achieve selective reduction and coupling.
- Reaction conditions typically involve buffered aqueous-organic media (e.g., glycine buffer with DMSO cosolvent) at room temperature.
- The product is isolated as a hydrochloride salt after acidification and purification.
Nucleophilic Substitution
Alternatively, the methylene linker can be introduced by nucleophilic substitution:
- A halomethyl-substituted cyclopentene intermediate reacts with the nucleophilic nitrogen of the imidazolone ring.
- This reaction is often catalyzed by bases or nucleophilic catalysts such as DMAP in aprotic solvents like toluene.
Representative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopentene methylation | Methyl iodide, base (e.g., LDA), THF, low temp | 70-85 | Stereoselective methylation possible |
| Halomethylation | NBS or PBr3, inert solvent (DCM), 0°C to RT | 65-75 | Halide intermediate for substitution |
| Imidazolone synthesis | Amino acid derivative, dehydrating agent (POCl3) | 60-80 | Cyclization under reflux |
| Reductive amination coupling | Aldehyde + imidazolone amine, NaBH3CN, MeOH, RT | 60-77 | Mild conditions, high selectivity |
| Nucleophilic substitution | Halomethyl cyclopentene + imidazolone, DMAP, toluene | 55-70 | Room temperature, catalyst required |
Detailed Research Findings and Notes
- Enzymatic reductive amination has been demonstrated as an efficient and selective method for coupling α,β-unsaturated carbonyl compounds with amines, which can be adapted for the cyclopentenyl-imidazolone system.
- The use of protected isothiocyanates and amines to form thiourea intermediates, followed by cyclization, provides a versatile route to imidazolone derivatives with various substituents.
- The choice of solvent and pH is critical in reductive amination to avoid side reactions and maximize yield; glycine buffer at pH 9 with DMSO cosolvent is optimal.
- Purification typically involves silica gel chromatography using mixtures of ethyl acetate and hexane or dichloromethane with methanol, depending on polarity.
- The synthetic route must consider stereochemical control at the cyclopentene ring, as the 2,3-dimethyl substitution pattern influences biological activity and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
